molecular formula C21H15N3O4S B2612328 methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327176-05-5

methyl 3-{[(2Z)-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2612328
CAS No.: 1327176-05-5
M. Wt: 405.43
InChI Key: FYXIVJFHSAASAP-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole is a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a pale yellow liquid with a pyridine-like odor and the molecular formula C3H3NS . The thiazole ring is notable as a component of the vitamin thiamine (B1) .


Synthesis Analysis

Thiazoles are members of the azoles, heterocycles that include imidazoles and oxazoles . They are characterized by significant pi-electron delocalization and have some degree of aromaticity .


Molecular Structure Analysis

Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles . This aromaticity is evidenced by the 1H NMR chemical shift of the ring protons, which absorb between 7.27 and 8.77 ppm, indicating a strong diamagnetic ring current .


Chemical Reactions Analysis

The calculated pi-electron density marks C5 as the primary site for electrophilic substitution, and C2-H as susceptible to deprotonation .

Properties

IUPAC Name

methyl 3-[[3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4S/c1-27-20(26)14-6-4-7-15(11-14)23-19-16(18(25)24-21-22-9-10-29-21)12-13-5-2-3-8-17(13)28-19/h2-12H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXIVJFHSAASAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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